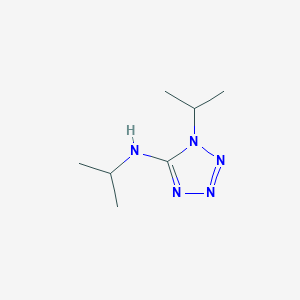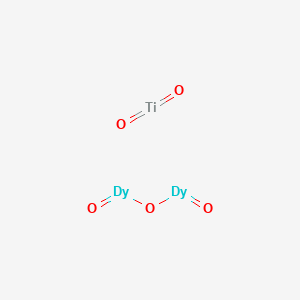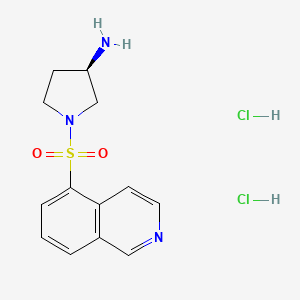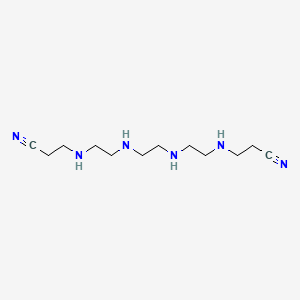
1,1-Dibutoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutoxyhexane is an organic compound with the molecular formula C14H30O2. It is a member of the acetal family, characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyhexane can be synthesized through the acetalization of hexanal with butanol in the presence of an acid catalyst. The reaction typically involves refluxing hexanal and butanol with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can enhance the efficiency of the process. The reaction is carried out under controlled temperature and pressure to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibutoxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid and butanol using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common for acetals, but under specific conditions, the compound can be reduced to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in an aqueous medium.
Major Products Formed:
Oxidation: Hexanoic acid and butanol.
Reduction: Hexanol and butanol.
Substitution: Hexane and butanol.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1,1-dibutoxyhexane primarily involves its role as a protecting group in organic synthesis. The acetal formation protects the carbonyl group from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound.
Similar Compounds:
1,1-Dimethoxyhexane: Similar structure but with methoxy groups instead of butoxy groups.
1,1-Diethoxyhexane: Contains ethoxy groups instead of butoxy groups.
1,1-Dipropoxyhexane: Contains propoxy groups instead of butoxy groups.
Uniqueness: this compound is unique due to its longer alkyl chains, which can influence its physical properties, such as boiling point and solubility. The butoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
| 93892-07-0 | |
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
1,1-dibutoxyhexane |
InChI |
InChI=1S/C14H30O2/c1-4-7-10-11-14(15-12-8-5-2)16-13-9-6-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
XXIXJIRNHGJXBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)





